3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(imidazol-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-19-11-4-3-10(7-12(11)20-2)14-16-13(21-17-14)8-18-6-5-15-9-18/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAWWHFSCOSVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with an imidazole-containing aldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl group undergoes regioselective electrophilic substitution due to the electron-donating methoxy groups. Common reactions include:
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring exhibits reactivity at positions 3 and 5 under nucleophilic conditions:
Coordination Chemistry (Imidazole Interactions)
The imidazole nitrogen participates in metal coordination, enabling applications in catalysis or bioinorganic chemistry:
Functionalization of the Imidazolylmethyl Group
The methylene bridge between oxadiazole and imidazole allows for further derivatization:
Cycloaddition Reactions
The oxadiazole ring acts as a dipolarophile in 1,3-dipolar cycloadditions:
Reductive Transformations
Controlled hydrogenation modifies the oxadiazole ring:
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions:
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Notably:
- Antitumor Activity : Research indicates that derivatives of 1,2,4-oxadiazoles, including this compound, have demonstrated significant antitumor properties. Studies have reported IC50 values indicating potent activity against various cancer cell lines such as human prostate cancer (PRXF 22Rv1) and colon cancer (WiDr) .
- Mechanism of Action : The antitumor effects are attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation at specific phases of the cell cycle .
- Neuroprotective Effects : Some derivatives have shown promise as inhibitors of monoamine oxidase (MAO), which is relevant for neurodegenerative disorders like Parkinson's disease .
Synthetic Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole typically involves:
- Reagents : Starting materials include arylamidoximes and imidazole derivatives.
- Conditions : The reaction may be facilitated under microwave irradiation or conventional heating methods to optimize yield and purity.
Case Study 1: Antitumor Efficacy
A study conducted by Abd el Hameid M. K. evaluated novel 1,2,4-oxadiazole derivatives against various cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values as low as 0.003 μM against certain tumor types . This suggests a high selectivity and potency that warrants further investigation.
Case Study 2: Neuroprotective Potential
In another study focusing on the neuroprotective properties of oxadiazole derivatives, researchers identified that certain compounds could significantly inhibit MAO-B with an IC50 value of 0.036 μM . This positions compounds like this compound as potential leads for developing therapeutic agents for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, thereby modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives
*Average range for N-Mannich base derivatives.
Key Observations:
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group (common in the target compound and derivatives) enhances interaction with hydrophobic enzyme pockets, as seen in antimicrobial activity . In contrast, halogenated substituents (e.g., 3,4-dichlorophenyl in ) improve binding to monoamine oxidase (MAO) enzymes due to electron-withdrawing effects . Imidazole-containing substituents (e.g., imidazolylmethyl or diimidazolylvinyl) improve solubility and hydrogen-bonding capacity. For example, the diimidazolylvinyl group in compounds enhances anticancer activity by promoting interactions with DNA or kinase targets .
Ring Position and Activity :
- 1,2,4-Oxadiazoles (e.g., target compound) generally exhibit higher metabolic stability than 1,3,4-oxadiazoles (). For instance, 1,3,4-oxadiazole derivatives in show anti-inflammatory activity (59.5–61.9%) comparable to indomethacin but may suffer from faster hepatic clearance .
Physical Properties :
- Melting points correlate with substituent bulkiness. The target compound (174–176°C) has a lower melting point than dichlorophenyl- or pyridinyl-substituted analogues (198–214°C), likely due to reduced crystallinity from the flexible imidazolylmethyl group .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is part of the 1,3,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an anticancer agent and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 258.26 g/mol. The structure features a 1,2,4-oxadiazole ring fused with an imidazole moiety and a dimethoxyphenyl group, contributing to its biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. The mechanism of action typically involves the inhibition of various cancer-related enzymes and pathways.
Key Findings:
- Cytotoxicity: The compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines .
The biological activity of this compound is attributed to its ability to:
- Inhibit Enzymes: It targets key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Induce Apoptosis: The compound may trigger apoptotic pathways in cancer cells through the activation of caspases .
Other Biological Activities
Apart from anticancer properties, this compound and its derivatives have shown a broad spectrum of biological activities:
Antimicrobial Activity
Several studies indicate that oxadiazole derivatives possess antibacterial and antifungal properties. For example:
- Antibacterial: Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Antifungal: Exhibits activity against Candida species.
Anti-inflammatory and Analgesic Effects
Research has also suggested that compounds containing the oxadiazole moiety can reduce inflammation and pain through modulation of cytokine release and inhibition of cyclooxygenase enzymes .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where one derivative demonstrated an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating high potency . Another study reported that modifications to the oxadiazole ring significantly enhanced its antitumor activity across various cancer cell lines .
Q & A
Q. What are the recommended synthetic methodologies for preparing 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole?
The synthesis of oxadiazole derivatives typically involves cyclization reactions under controlled conditions. For example, 1,2,4-oxadiazoles with aryl substituents are synthesized via condensation of amidoximes with carboxylic acid derivatives under dehydrating agents like DCC (dicyclohexylcarbodiimide) or via microwave-assisted methods for improved yields. Key steps include:
- Amidoxime preparation : Reacting nitriles with hydroxylamine hydrochloride.
- Cyclization : Using DMF as a solvent with anhydrous potassium carbonate to facilitate ring closure (see for analogous protocols).
- Functionalization : Introducing the imidazole moiety via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) ().
Q. How can the structural integrity and purity of this compound be validated?
- Spectroscopic techniques : Use -NMR and -NMR to confirm the presence of the 3,4-dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and imidazole protons (δ 7.5–8.5 ppm).
- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 342.12).
- Elemental analysis : Confirm C, H, N, O percentages within ±0.4% of theoretical values ().
- X-ray crystallography : For unambiguous confirmation of the oxadiazole ring geometry ().
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Anti-inflammatory screening : Carrageenan-induced rat paw edema model at 20 mg/kg, comparing inhibition rates to indomethacin (59–64% activity range) ().
- Cytotoxicity assays : MTT or brine shrimp (Artemia salina) bioassays to determine LC values ().
- Antimicrobial testing : Disk diffusion against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria ().
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent variation : Replace the 3,4-dimethoxyphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-deficient aryl groups to assess effects on bioactivity ().
- Imidazole modification : Introduce substituents like methyl or trifluoromethyl at the imidazole N-1 position to modulate lipophilicity and binding affinity ().
- Pharmacophore modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electronic properties with insecticidal or anti-inflammatory activity ().
Q. How should contradictory biological data be analyzed (e.g., high in vitro activity but low in vivo efficacy)?
- Pharmacokinetic profiling : Assess solubility, metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify bioavailability bottlenecks.
- Metabolite identification : Use LC-MS/MS to detect oxidative or hydrolytic degradation products (e.g., cleavage of the oxadiazole ring) ().
- Dose-response optimization : Test higher doses or alternative formulations (e.g., nanoparticles) to improve tissue penetration ().
Q. What computational tools are effective for designing derivatives with enhanced target selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like cyclooxygenase-2 (COX-2) or ryanodine receptors ().
- ADMET prediction : Employ SwissADME or admetSAR to optimize logP (<5), topological polar surface area (TPSA <140 Å), and hERG inhibition risks.
- Dynamic simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories ().
Methodological Considerations
- Synthetic reproducibility : Ensure anhydrous conditions during imidazole functionalization to avoid side reactions ().
- Bioassay validation : Include positive controls (e.g., indomethacin for anti-inflammatory assays) and triplicate measurements to minimize variability ().
- Data interpretation : Use statistical tools like one-way ANOVA with post-hoc Tukey tests to compare activity across derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
